Spiro[3.4]octan-2-one
Overview
Description
Spiro[3.4]octan-2-one is an organic compound with the molecular formula C₈H₁₂O. It is characterized by a spirocyclic structure, where two rings are connected through a single shared carbon atom. This compound is a colorless to pale yellow liquid and is known for its unique structural properties .
Scientific Research Applications
Spiro[3.4]octan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Studies have explored its potential as a bioactive molecule with various biological activities.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its role as an antioxidant.
Industry: It is used in the production of specialty chemicals and materials
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
Spiro[3.4]octan-2-one can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the cyclization of 1,6-heptadiene with a suitable catalyst can yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale cyclization reactions. The reaction conditions are optimized to ensure high yield and purity. The use of advanced catalysts and controlled reaction environments are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
Spiro[3.4]octan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound to alcohols.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives and other substituted products.
Mechanism of Action
The mechanism of action of Spiro[3.4]octan-2-one involves its interaction with specific molecular targets. It can act as an antioxidant by neutralizing reactive oxygen species (ROS) and reactive nitrogen species (RNS). The presence of oxygen atoms and other functional groups in its structure contributes to its antioxidant activity .
Comparison with Similar Compounds
Similar Compounds
- Spiro[4.4]nona-3,6-dien-2-one
- Spiro[indole-3,2-oxirane]
- Spiro[indeno[1,2-b]quinoxaline]
Uniqueness
Spiro[3.4]octan-2-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
spiro[3.4]octan-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c9-7-5-8(6-7)3-1-2-4-8/h1-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGUMOUPJTIVALZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(=O)C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41463-77-8 | |
Record name | spiro[3.4]octan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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